molecular formula C22H19BrN2O3S B2552899 4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892360-88-2

4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2552899
CAS No.: 892360-88-2
M. Wt: 471.37
InChI Key: WLZYHMAIKMUBEU-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a functionalized benzothiadiazine dioxide derivative of significant interest in medicinal chemistry and materials science research. Compounds based on the 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold have been identified as potent inhibitors of the MRGX2 receptor, a G-protein coupled receptor involved in nociception and immune responses, making them promising candidates for the development of novel therapeutic agents . The specific substitution pattern of this compound, featuring a 4-bromobenzyl group and a 2,4-dimethylphenyl ring, is designed to modulate properties such as lipophilicity and steric bulk, which are critical for optimizing interactions with biological targets and enhancing pharmacokinetic profiles. Beyond pharmaceutical applications, benzothiadiazine derivatives are also investigated in the field of organic electronics . The electron-deficient nature of the core structure makes related compounds valuable building blocks for creating donor-acceptor materials with small bandgaps, which are essential for developing advanced photovoltaic cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The bromine substituent on the benzyl group offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies or to construct more complex molecular architectures for material science applications.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-7-12-19(16(2)13-15)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZYHMAIKMUBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo[e][1,2,4]thiadiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H18BrN3O2S
  • Molecular Weight: 396.32 g/mol

The compound features a bromobenzyl group and a dimethylphenyl moiety attached to a thiadiazine ring system. This unique structure contributes to its biological properties.

Research indicates that derivatives of benzo[e][1,2,4]thiadiazine 1,1-dioxide can act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an important target in cancer therapy. The compound exhibits significant selectivity with an IC50 value of approximately 8.6 nM , indicating a potent inhibitory effect on PI3Kδ compared to other isoforms like PI3Kα and PI3Kβ .

Biological Activity Overview

Biological ActivityEffectReference
PI3Kδ InhibitionIC50 = 8.6 nM
Selectivity>3630-fold over PI3Kα
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production

1. Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results demonstrated that it significantly induces apoptosis in leukemia and breast cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

2. Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of the compound. It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may have therapeutic applications in inflammatory diseases .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound remains limited, general observations suggest favorable absorption characteristics due to its lipophilic nature. Toxicological assessments indicate a low toxicity profile in preliminary studies; however, further investigations are necessary to fully understand its safety profile.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazinones exhibit significant anticancer properties. For instance, compounds similar to 4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Inhibition of PI3Kδ

Recent studies have focused on the compound's role as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). This pathway is crucial in cancer progression and immune responses. Derivatives of this compound have demonstrated potent inhibitory effects with IC50_{50} values in the low nanomolar range, suggesting a potential therapeutic application in treating cancers with high PI3Kδ expression .

Neuropharmacology

The compound’s structural features allow it to interact with various neurotransmitter systems. Preliminary studies suggest that it may influence central nervous system activity, making it a candidate for further investigation in neuropharmacological applications .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth in breast and lung cancer models .
PI3Kδ Inhibition Study Assess selectivity and potency as a PI3Kδ inhibitorReported IC50_{50} values of approximately 8.6 nM, highlighting its potential for targeted cancer therapies .
Neuropharmacological Assessment Investigate effects on neurotransmitter systemsIndications of modulation in serotonin and dopamine pathways were observed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthesis Yield Key Properties/Findings Reference
Target Compound : 4-(4-Bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide 1,2,4-Benzothiadiazine 1,1-dioxide 4-(4-Bromobenzyl), 2-(2,4-dimethylphenyl Not reported Hypothesized enhanced lipophilicity and metabolic stability due to bromine and dimethyl groups. -
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 1,2-Thiazinane 1,1-dioxide 4-(4-Bromo-3,5-dimethylphenoxy) 66% Moderate yield via ring-opening of bicyclic precursor; DMAc solvent system .
4-(3-Bromobenzyl)-2-(2,4-dimethylphenyl)-... (Positional Isomer) 1,2,4-Benzothiadiazine 1,1-dioxide 4-(3-Bromobenzyl), 2-(2,4-dimethylphenyl Not reported Bromine positional isomerism may alter electronic distribution and binding affinity in biological systems.
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (19) 1,2,5-Thiadiazole 1,1-dioxide 2-Benzoyl, 4-phenyl Not reported Smaller heterocycle (5-membered vs. 6-membered) with distinct electronic properties; used in optoelectronic materials .
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-... 1,2,4-Benzothiadiazine 1,1-dioxide 4-(4-Chlorobenzyl), 2-(4-methoxyphenyl Not reported Chlorine vs. bromine: Lower atomic radius and electronegativity may reduce steric hindrance and reactivity .
Parent Core: 2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 1,2,4-Benzothiadiazine 1,1-dioxide Unsubstituted Not reported Baseline structure for derivatization; sulfone groups enhance thermal stability and solubility .

Structural and Electronic Comparisons

  • Core Heterocycle : The 6-membered 1,2,4-benzothiadiazine core (target compound) offers greater conformational flexibility compared to 5-membered 1,2,5-thiadiazoles (e.g., compound 19), which are more rigid and planar .
  • Aromatic Groups: The 2,4-dimethylphenyl group (target compound) increases steric bulk compared to 4-methoxyphenyl (), which may influence binding to hydrophobic pockets in biological targets.
  • Synthetic Complexity : The target compound’s benzyl and aryl substituents likely require multi-step synthesis, analogous to the use of Suzuki couplings (e.g., compound 40 in ) or Michael additions (e.g., compound 38 in ) .

Research Findings and Hypotheses

  • Solubility and Stability: The 1,1-dioxide moiety enhances water solubility compared to non-sulfonated analogs. However, the hydrophobic dimethyl and bromobenzyl groups may reduce aqueous solubility, necessitating formulation optimization .
  • Positional Isomerism : The 3-bromobenzyl isomer () could exhibit altered pharmacokinetics due to differences in dipole moments and steric interactions compared to the 4-bromo derivative .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis involves multi-step reactions starting from substituted benzyl and aryl precursors. Key steps include:

  • Nucleophilic substitution to introduce the bromobenzyl group.
  • Cyclization using thiadiazine-forming reagents (e.g., sulfonamide derivatives under acidic conditions).
  • Oxidation with hydrogen peroxide or ozone to achieve the 1,1-dioxide moiety.
    To optimize yield:
  • Use catalytic Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution steps .
  • Employ polar aprotic solvents (DMF or DMSO) to stabilize intermediates during cyclization .
  • Monitor reaction progress via HPLC or TLC to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • X-ray diffraction (XRD) : Critical for resolving the 3D crystal structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and aromatic proton environments. The bromobenzyl group shows distinct deshielding in the aromatic region .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the sulfone group (m/z 96 for SO₂) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromobenzyl vs. methyl groups) influence reactivity in nucleophilic substitution reactions?

  • The bromobenzyl group acts as a strong electron-withdrawing substituent, activating the thiadiazine ring for nucleophilic attack at the C-3 position.
  • Methyl groups on the 2,4-dimethylphenyl moiety provide steric hindrance, reducing reactivity at adjacent positions.
    Methodological approach :
  • Compare reaction rates with analogs lacking bromine or methyl groups using kinetic studies (UV-Vis monitoring) .
  • Perform DFT calculations to map electron density distributions and predict reactive sites .

Q. What strategies can resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Solutions include:

  • Standardized bioassays : Use a common cell line (e.g., HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .
  • HPLC purification : Ensure >98% purity to exclude confounding effects from byproducts .
  • Meta-analysis : Cross-reference data from studies using similar methodologies (e.g., IC₅₀ values under identical pH/temperature) .

Q. How to design stability studies under varying pH and temperature conditions?

  • Experimental design :
    • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C.
    • Sample at intervals (0, 7, 14 days) and analyze via HPLC for degradation products .
  • Key parameters :
    • Acidic conditions (pH <4) may hydrolyze the sulfone group, while alkaline conditions (pH >8) could cleave the thiadiazine ring .
    • Use Arrhenius kinetics to extrapolate shelf-life at room temperature .

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